

Anhydrosafflor Yellow B: A Technical Review of its Neuroprotective Properties

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Compound of Interest

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Anhydrosafflor yellow B (AHSYB), a primary water-soluble quinochalcone C-glycoside extracted from the flowers of *Carthamus tinctorius* L., is emerging as a promising candidate for neuroprotective therapies. While its counterpart, hydroxysafflor yellow A (HSYA), has been more extensively studied, recent research has illuminated the significant and comparable neuroprotective effects of AHSYB, particularly in the context of cerebral ischemia-reperfusion (I/R) injury. This technical guide synthesizes the current literature on AHSYB, presenting quantitative data, detailed experimental methodologies, and a visual representation of its molecular mechanisms of action.

Quantitative Data Summary

The neuroprotective efficacy of **Anhydrosafflor Yellow B** has been quantified in several key studies, both in vitro and in vivo. The following tables summarize the critical findings, offering a comparative overview of its effects across different experimental models.

Table 1: In Vitro Neuroprotective Effects of Anhydrosafflor Yellow B on Primary Hippocampal Neurons Subjected to Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

Parameter	Model	Treatment Concentration s (μM)	Key Findings	Reference
Cell Viability	Primary rat hippocampal neurons	40, 60, 80	Dose-dependently increased cell viability compared to the OGD/R group. At 80 μM, AHSYB showed a more remarkable effect.[1]	[Fangma et al., 2021][1][2][3]
LDH Release	Primary rat hippocampal neurons	40, 60, 80	Dose-dependently decreased the release of lactate dehydrogenase (LDH), indicating reduced cell damage.	[Fangma et al., 2021][1][2]
Apoptosis	Primary rat hippocampal neurons	Not specified in abstract	Reduced neuronal cell apoptosis.[1][3][4]	[Fangma et al., 2021][1][2][3]
Oxidative Stress	Primary rat hippocampal neurons	Not specified in abstract	Depressed oxidation properties.[3][4]	[Fangma et al., 2021][1][2][3]

Table 2: In Vivo Neuroprotective Effects of Anhydrosafflor Yellow B in Rat Models of Cerebral Ischemia

Parameter	Model	Dosages (mg/kg)	Key Findings	Reference
Neurological Deficit Score	MCAO/R Rats	2, 4, 8	Dose-dependently decreased neurological deficit scores.[1][2]	[Fangma et al., 2021][1][2]
Infarct Volume	MCAO/R Rats	2, 4, 8	Effectively reduced infarct volume.[1][3][4]	[Fangma et al., 2021][1][2][3]
Apoptosis	MCAO/R Rats	Not specified in abstract	Suppressed apoptosis.[3][4]	[Fangma et al., 2021][1][2][3]
Oxidative Stress	MCAO/R Rats	Not specified in abstract	Decreased the oxidative stress reaction.[3][4]	[Fangma et al., 2021][1][2][3]
Neurological Deficit Score	Permanent MCAO Rats	1.75, 3.5, 7	Significantly improved neurological deficit, with the most significant effect at 7 mg/kg.[5]	[Song et al., 2020][5]
Infarct Volume	Permanent MCAO Rats	1.75, 3.5, 7	Dose-dependently reduced brain infarct volume.[5]	[Song et al., 2020][5]
Inflammation Markers (IL-6, TNF- α)	Permanent MCAO Rats	1.75, 3.5, 7	Suppressed the elevation of both mRNA and protein levels of IL-6 and TNF- α . [5]	[Song et al., 2020][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols employed in the cited literature.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons

- Cell Culture: Primary hippocampal neuronal cells are cultured for 7 days.[4]
- OGD Insult: The culture medium is replaced with a glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber with 95% N₂ and 5% CO₂ for a specified duration to induce oxygen-glucose deprivation.
- Reperfusion: Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation.
- AHSYB Treatment: **Anhydrosafflor yellow B** is added to the culture medium at the time of reperfusion at concentrations of 40, 60, and 80 μ M.[1][2]
- Assessment: Cell viability is assessed using assays such as MTT, and cell death is quantified by measuring LDH release into the culture medium. Apoptosis is evaluated through methods like Hoechst 33342 staining.[1]

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

- Animal Model: Sprague-Dawley rats (250-300 g) are utilized.[1]
- MCAO Surgery: The middle cerebral artery is occluded to induce focal cerebral ischemia.
- Reperfusion: After a defined period of occlusion, the suture is withdrawn to allow for reperfusion of the ischemic brain tissue.

- **AHSYB Administration:** AHSYB is administered intravenously through the tail vein immediately after MCAO/R at doses of 2, 4, and 8 mg/kg for three consecutive days.[1]
- **Neurological Assessment:** Neurological deficit scores are evaluated to assess functional outcomes.
- **Infarct Volume Measurement:** Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
- **Molecular Analysis:** Brain tissues are collected for RT-PCR, Western blot, and immunohistochemistry to analyze the expression of relevant proteins and genes in signaling pathways.[1][3]

In Vivo Model: Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats

- **Animal Model:** Rats are subjected to permanent MCAO to mimic acute permanent cerebral ischemia.[5]
- **AHSYB Administration:** Three different doses of AHSYB (1.75, 3.5, and 7 mg/kg) are administered to the rats.[5]
- **Outcome Measures:** Neurological deficit scores and brain infarct volume are assessed 24 hours post-ischemia. Brain tissue is also analyzed for pathological changes using Hematoxylin and Eosin (HE) staining and for the expression of inflammatory markers via ELISA and Western blot.[5]

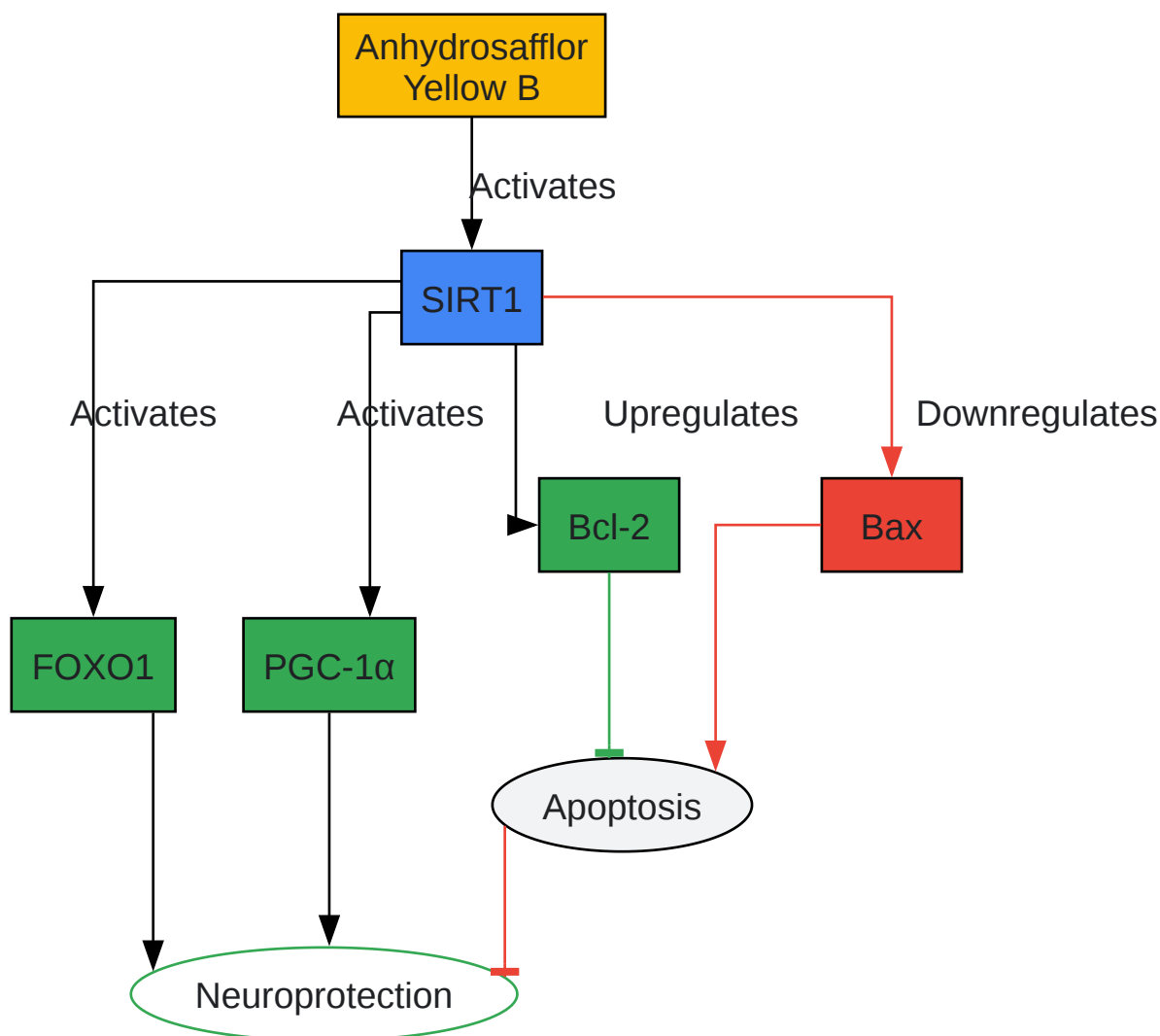
Signaling Pathways and Mechanisms of Action

Anhydrosafflor yellow B exerts its neuroprotective effects through the modulation of multiple signaling pathways, primarily related to anti-oxidation, anti-apoptosis, and anti-inflammation.

SIRT1 Signaling Pathway

A significant body of evidence points to the activation of the Sirtuin 1 (SIRT1) signaling pathway as a key mechanism for the neuroprotective effects of AHSYB in the context of cerebral I/R injury.[2][3] AHSYB has been shown to upregulate the expression of SIRT1 and its downstream

targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 α).^{[1][2][3]} This pathway is crucial for cellular stress resistance and the inhibition of apoptosis. The pro-apoptotic protein Bax is downregulated, while the anti-apoptotic protein Bcl-2 is upregulated.^{[1][3]} The neuroprotective effects of AHSYB were abolished by the SIRT1-specific inhibitor EX527, confirming the critical role of this pathway.^{[1][2][3]}

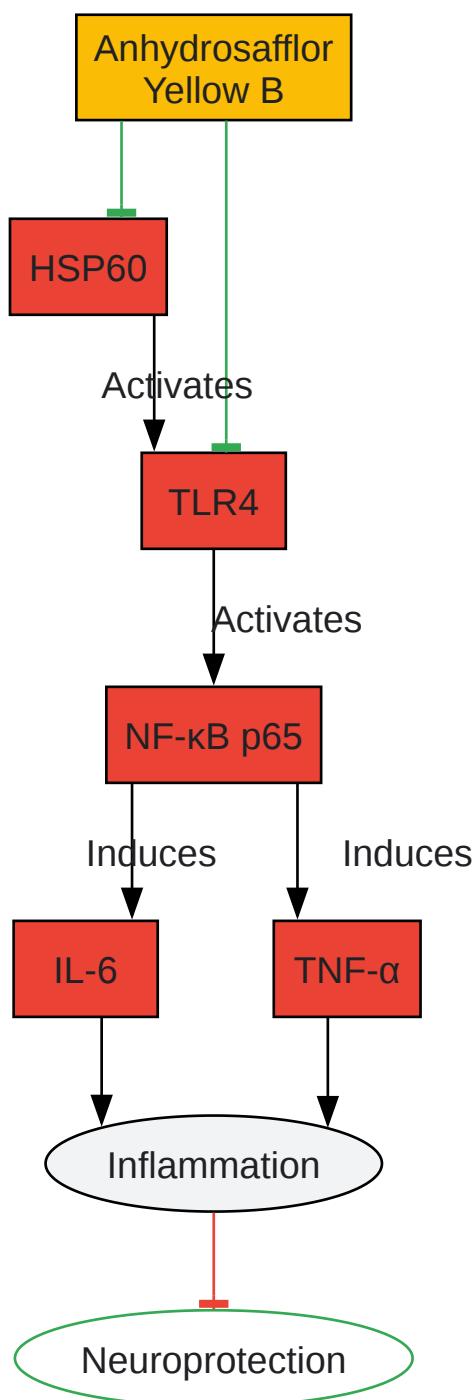


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Caption: AHSYB-mediated activation of the SIRT1 signaling pathway.

Anti-inflammatory Pathway

In a model of permanent cerebral ischemia, AHSYB demonstrated potent anti-inflammatory effects.[5] It was found to suppress the increased expression of heat shock protein 60 (HSP60) and toll-like receptor 4 (TLR4). This, in turn, leads to a reduction in the activation of the nuclear factor-kappa B (NF- κ B) p65 subunit.[5] Consequently, the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF- α) is diminished, alleviating the inflammatory damage associated with ischemic brain injury.[5]



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Caption: Anti-inflammatory mechanism of AHSYB in cerebral ischemia.

Conclusion and Future Directions

Anhydrosafflor yellow B has demonstrated significant neuroprotective potential in preclinical models of cerebral ischemia. Its mechanisms of action, involving the activation of the SIRT1 pathway and the inhibition of inflammatory responses, make it a compelling candidate for further investigation. Future research should focus on elucidating the broader spectrum of its molecular targets, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in other models of neurodegenerative diseases. The comparable, and in some instances more potent, effects of AHSYB relative to HSYA suggest that it is a non-negligible and highly valuable component of *Carthamus tinctorius* for the development of novel neuroprotective agents.

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